5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
Description
5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a furan ring, a pyridine ring, and a thiophene sulfonamide group
Properties
IUPAC Name |
5-bromo-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S2/c15-12-5-6-13(21-12)22(18,19)17-9-10-3-1-7-16-14(10)11-4-2-8-20-11/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXFNTNDOYFILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridine-Furan Moiety: This step involves coupling reactions such as Suzuki-Miyaura coupling, where a furan-2-yl boronic acid is coupled with a pyridine derivative in the presence of a palladium catalyst.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) or other reducible functionalities can be achieved using agents like sodium borohydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide may exhibit biological activity, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of multiple heteroatoms (nitrogen, sulfur, oxygen) and aromatic rings suggests potential for binding to various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-furancarboxaldehyde: Shares the furan and bromine moieties but lacks the pyridine and sulfonamide groups.
N-(2-furylmethyl)-2-thiophenesulfonamide: Similar sulfonamide and furan structures but without the bromine and pyridine rings.
Uniqueness
5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of a brominated thiophene sulfonamide with a pyridine-furan moiety. This combination imparts distinct electronic and steric properties, making it versatile for various applications in research and industry.
Biological Activity
5-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings and case studies.
Synthesis
The synthesis of this compound typically involves several steps, including bromination and coupling reactions. The general synthetic route may include:
- Bromination : The thiophene moiety is brominated to introduce the bromine atom.
- Formation of the Sulfonamide : The sulfonamide group is introduced through a reaction with a suitable sulfonyl chloride.
- Coupling with Furan and Pyridine Derivatives : The furan and pyridine rings are coupled to create the final structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Sulfonamides generally act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folic acid synthesis. This inhibition disrupts bacterial growth, making these compounds valuable as antimicrobial agents .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene sulfonamides can effectively inhibit various bacterial strains, particularly those resistant to conventional antibiotics .
Table 1: Antimicrobial Activity of Thiophene Sulfonamides
| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|---|
| Compound A | E. coli | 18 | 15 |
| Compound B | S. aureus | 22 | 10 |
| This compound | P. aeruginosa | 20 | 12 |
Anticancer Activity
Emerging research suggests that this compound may also possess anticancer properties. The interaction with specific cancer-related enzymes has been investigated, revealing potential pathways for inducing apoptosis in cancer cells. For example, compounds with similar structures have shown efficacy against human cancer cell lines by inhibiting key signaling pathways involved in tumor growth .
Case Study: Anticancer Efficacy
A study evaluated the effects of thiophene sulfonamides on various cancer cell lines, demonstrating that certain derivatives induced significant cell death through caspase activation and disruption of mitochondrial membrane potential.
Toxicity and Safety Profile
While the therapeutic potential is promising, understanding the toxicity profile is crucial for clinical applications. Preliminary studies indicate that some thiophene sulfonamides have low toxicity in vitro, but further in vivo studies are necessary to establish safety margins and therapeutic indices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
